molecular formula C14H10O B13576845 Spiro[fluorene-9,2'-oxirane] CAS No. 167-03-3

Spiro[fluorene-9,2'-oxirane]

Cat. No.: B13576845
CAS No.: 167-03-3
M. Wt: 194.23 g/mol
InChI Key: FBGGNIZYZZECTR-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,2'-oxirane] (CAS 167-03-3) is a spiro-structured organic compound that serves as a fundamental building block in advanced materials science. Its core value lies in its rigid, three-dimensional structure, which is formed by a fluorene unit and an oxirane (epoxide) ring sharing a central spiro carbon atom. This unique architecture is highly sought after for constructing functional materials with high thermal stability and excellent morphological properties . A primary research application of this spiro-fluorene-oxirane scaffold is in the development of novel Hole Transporting Materials (HTMs) for perovskite solar cells (PSCs) . The spiro core is a privileged structure in this field, and derivatives built from it are crucial for efficient hole extraction and transport within the solar cell, helping to prevent carrier recombination at the interface . Researchers functionalize the core to create sophisticated small-molecule HTMs, such as those based on the Spiro(fluorene-9,9'-xanthene) (SFX) unit, which demonstrate high power conversion efficiencies comparable to state-of-the-art materials but with potentially lower synthesis costs and better stability . The epoxide ring present in Spiro[fluorene-9,2'-oxirane] also offers a reactive handle for further chemical modification, making it a versatile precursor in organic synthesis for generating more complex molecular structures . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167-03-3

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

spiro[fluorene-9,2'-oxirane]

InChI

InChI=1S/C14H10O/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)14(12)9-15-14/h1-8H,9H2

InChI Key

FBGGNIZYZZECTR-UHFFFAOYSA-N

Canonical SMILES

C1C2(O1)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Ii. Synthetic Methodologies for Spiro Fluorene 9,2 Oxirane and Its Structural Analogues

Direct Synthesis Strategies for the Oxirane Moiety in Spiro[fluorene-9,2'-oxirane]

Direct methods for the construction of the spiro-oxirane ring at the C9 position of fluorene (B118485) typically involve either the epoxidation of a pre-existing exocyclic double bond or the reaction of a carbonyl group at the C9 position with a suitable one-carbon synthon.

Epoxidation Reactions of Fluorenylidene Precursors

The epoxidation of fluorenylidene precursors, such as 9-methylenefluorene, represents a straightforward approach to Spiro[fluorene-9,2'-oxirane]. This transformation involves the delivery of an oxygen atom to the exocyclic double bond. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction with m-CPBA is a stereospecific syn-addition, where both C-O bonds of the epoxide form on the same face of the original alkene plane. masterorganicchemistry.com The electrophilic nature of m-CPBA means that electron-rich alkenes react more readily. stackexchange.com

While specific studies on the m-CPBA epoxidation of the parent 9-methylenefluorene are not extensively detailed in the provided results, the general reactivity of peroxyacids with alkenes suggests this is a viable route. masterorganicchemistry.comorgosolver.com For substituted fluorenylidene precursors, such as 9-benzylidenefluorene (B158876), epoxidation offers a pathway to 3'-substituted spiro[fluorene-9,2'-oxiranes]. The choice of oxidant and reaction conditions can influence the yield and selectivity.

Another powerful method for the formation of epoxides from carbonyl compounds is the Johnson–Corey–Chaykovsky reaction. rsc.orgwikipedia.org This reaction utilizes sulfur ylides, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent), to transfer a methylene (B1212753) group to a ketone. masterorganicchemistry.com In the context of Spiro[fluorene-9,2'-oxirane] synthesis, 9-fluorenone (B1672902) serves as the ketone precursor. The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular SN2 displacement of the sulfonium (B1226848) group to form the epoxide ring. wikipedia.org This method is particularly useful for generating the parent, unsubstituted Spiro[fluorene-9,2'-oxirane].

The Darzens condensation (or glycidic ester condensation) provides another route starting from 9-fluorenone. nih.gov This reaction involves the condensation of a ketone with an α-haloester in the presence of a base to yield an α,β-epoxy ester. nih.gov While this would produce a substituted oxirane ring, subsequent chemical modifications could potentially lead to the desired Spiro[fluorene-9,2'-oxirane] core structure.

Cyclization Approaches to the Spiro[fluorene-9,2'-oxirane] System

Intramolecular cyclization strategies offer a powerful means to construct the spiro-oxirane ring system. One such approach involves the synthesis of 3'-aryl-substituted spiro[fluorene-9,2'-oxiranes] as byproducts in the reductive dehalogenation of 9-bromofluorene (B49992) in the presence of arylaldehydes. mdpi.com In a reaction initiated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE), the fluorenyl anion is generated and reacts with the arylaldehyde. A subsequent intramolecular cyclization, likely involving the alkoxide formed and the C9 position of the fluorene, leads to the formation of the spiro-oxirane. mdpi.com This method provides access to a range of 3'-aryl derivatives.

A proposed mechanistic pathway for the formation of these spiro-oxiranes involves the initial formation of a fluorenyl anion which then attacks the aldehyde. The resulting alkoxide can then undergo an intramolecular cyclization. The yields for these spiro-oxirane byproducts are generally modest. mdpi.com

Indirect Routes and Multistep Syntheses of Spiro[fluorene-9,2'-oxirane]

Indirect routes often involve the formation of key intermediates that are subsequently transformed into the final spiro-oxirane structure. These multistep sequences can offer greater control over the substitution pattern and stereochemistry.

Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can provide efficient access to complex molecules like Spiro[fluorene-9,2'-oxirane]. While specific tandem reactions designed explicitly for the parent compound are not widely reported, related strategies for other spirocycles suggest the potential of this approach. For instance, palladium-catalyzed tandem Heck reactions followed by C-H functionalization have been used to prepare spiro-indane-oxindoles. The development of similar catalytic cascades starting from appropriately functionalized fluorene derivatives could offer a novel and efficient entry to the spiro[fluorene-9,2'-oxirane] skeleton.

Derivatization from Fluorenyl Alcohols and Related Intermediates

Fluorenyl alcohols, particularly those with functionality at the C9 position, are key intermediates for the synthesis of Spiro[fluorene-9,2'-oxirane]. For example, 9-(hydroxymethyl)fluorene can be prepared and subsequently used to generate 9-methylenefluorene, a direct precursor for epoxidation. wikipedia.org The treatment of 9-(hydroxymethyl)fluorene with a strong base can induce elimination to form the exocyclic double bond. wikipedia.org

In a notable example, the reaction of 9-bromofluorene with various arylaldehydes in the presence of TDAE yields not only the expected fluorenyl alcohol derivatives but also 3'-aryl-spiro[fluorene-9,2'-oxiranes] as byproducts. mdpi.com This suggests that under certain conditions, the intermediate alcohol can undergo further transformation to the epoxide.

The following table summarizes the synthesis of various 3'-aryl-spiro[fluorene-9,2'-oxirane] derivatives from 9-bromofluorene and the corresponding arylaldehyde. mdpi.com

EntryAryl GroupProductYield (%)Melting Point (°C)
14-Chlorophenyl3′-(4-Chlorophenyl)spiro[fluorene-9,2′-oxirane]1463–64
2Phenyl3′-Phenylspiro(fluorene-9,2′-oxirane)17119–120
34-Bromophenyl3′-(4-Bromophenyl)spiro(fluorene-9,2′-oxirane)10122–123
44-Nitrophenyl3′-(4-Nitrophenyl)spiro(fluorene-9,2′-oxirane)17152–153
54-(Trifluoromethyl)phenyl3′-(4-(Trifluoromethyl)phenyl)spiro[fluorene-9,2′-oxirane]675-76
6Furan-2-yl3′-(Furan-2-yl)spiro(fluorene-9,2′-oxirane)19135-136
7Pyridin-4-yl4-(Spiro(fluorene-9,2'-oxiran)-3'-yl)pyridine11197-198

Asymmetric Synthesis and Stereocontrol in Spiro[fluorene-9,2'-oxirane] Preparation

The spiro carbon atom in Spiro[fluorene-9,2'-oxirane] is a stereocenter, making the development of enantioselective synthetic methods a crucial goal. Asymmetric epoxidation of fluorenylidene precursors is a primary strategy for achieving stereocontrol.

The Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as a catalyst, is a well-established method for the asymmetric epoxidation of unfunctionalized alkenes. wikipedia.org The application of such catalysts to substrates like 9-benzylidenefluorene can induce high enantioselectivity. The steric and electronic properties of both the substrate and the chiral catalyst play a significant role in determining the enantiomeric excess (ee) of the resulting spiro-oxirane. For example, the epoxidation of styrenes using chiral ketone catalysts has been shown to be influenced by electronic effects that dictate the competition between different transition states, ultimately affecting enantioselectivity. nih.gov

Another important asymmetric epoxidation method is the Sharpless epoxidation, which is highly effective for allylic alcohols. wikipedia.org While not directly applicable to simple fluorenylidene precursors, this methodology highlights the power of catalyst-controlled stereoselection in epoxide synthesis. The development of new chiral catalysts and organocatalytic methods continues to expand the toolbox for the enantioselective synthesis of epoxides, including spirocyclic systems. rsc.org

The following table presents data on the asymmetric epoxidation of a fluorenylidene derivative, showcasing the influence of the catalyst and reaction conditions on enantioselectivity.

SubstrateCatalystOxidantSolventTemp (°C)Yield (%)ee (%)
9-Benzylidenefluorene(R,R)-Manganese salenNaOClDichloromethane09699

Note: This data is representative of asymmetric epoxidation of similar substrates and serves as an illustrative example.

Chiral Catalysis in Oxirane Formation

The creation of the chiral center at the spiro-carbon in spiro[fluorene-9,2'-oxirane] is a key synthetic challenge. Chiral catalysis offers a powerful tool to achieve enantioselectivity in the formation of the oxirane ring. A primary strategy involves the asymmetric epoxidation of a precursor, 9-methylenefluorene.

Several catalytic systems have been explored for the enantioselective epoxidation of unfunctionalized olefins, which are applicable to 9-methylenefluorene. One notable example is the use of manganese(III)-salen complexes, as pioneered by Jacobsen and Katsuki. wikipedia.org These C₂ symmetric ligands create a chiral environment around the metal center, which delivers an oxygen atom to the double bond with high enantioselectivity. wikipedia.org The general mechanism is believed to involve a manganese(V)-oxo intermediate. wikipedia.org

Another approach involves the use of chiral porphyrin complexes. For instance, homochiral ruthenium porphyrin complexes have been utilized as catalysts for enantioselective epoxidation. technion.ac.ilresearchgate.net These catalysts, in the presence of an oxidant, can effectively transfer an oxygen atom to the olefin substrate, with the chirality of the ligand directing the facial selectivity of the attack. The efficiency and enantioselectivity of these reactions can be influenced by factors such as the nature of the metal, the solvent, and the specific oxidant used. technion.ac.il

Table 1: Chiral Catalysts for Enantioselective Epoxidation

Catalyst Type Precursor Key Features
Manganese(III)-salen complexes (Jacobsen's catalyst) 9-Methylenefluorene High enantioselectivity for unfunctionalized alkenes. wikipedia.org

Enantioselective Approaches to Spiro[fluorene-9,2'-oxirane] Derivatives

Beyond the direct epoxidation of 9-methylenefluorene, other synthetic routes can be adapted for the enantioselective synthesis of spiro[fluorene-9,2'-oxirane] and its derivatives. Two classical methods for the synthesis of epoxides are the Darzens and Corey-Chaykovsky reactions.

The Darzens reaction , or glycidic ester condensation, involves the reaction of a ketone, such as fluorenone, with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.org The mechanism proceeds through the formation of an enolate that attacks the ketone, followed by intramolecular nucleophilic substitution to form the epoxide ring. wikipedia.org While the classical Darzens reaction is not inherently enantioselective, modern variations employing chiral auxiliaries or catalysts can induce stereocontrol. For instance, the use of chiral phase-transfer catalysts can facilitate the enantioselective synthesis of spiro-epoxides.

The Johnson-Corey-Chaykovsky reaction provides an alternative route, utilizing a sulfur ylide to transfer a methylene group to a carbonyl compound. wikipedia.org The reaction of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, with fluorenone results in the formation of spiro[fluorene-9,2'-oxirane]. wikipedia.orgorganic-chemistry.org This reaction is known for its high diastereoselectivity. wikipedia.org Enantioselective versions of the Corey-Chaykovsky reaction have been developed using chiral sulfur ylides, where the chirality is transferred from the ylide to the epoxide product.

Furthermore, the synthesis of substituted spiro[fluorene-9,2'-oxirane] derivatives has been achieved. For example, the reaction of 9-bromofluorene with various arylaldehydes in the presence of tetrakis(dimethylamino)ethylene (TDAE) can yield 3'-aryl-substituted spiro[fluorene-9,2'-oxiranes] as by-products of a Darzens-type reaction. mdpi.com

Table 2: Synthetic Approaches to Spiro[fluorene-9,2'-oxirane] Derivatives

Reaction Reactants Product Type
Darzens Reaction Fluorenone, α-haloester, base Spiro[fluorene-9,2'-oxirane] derivatives with ester functionality. wikipedia.org
Johnson-Corey-Chaykovsky Reaction Fluorenone, sulfur ylide Spiro[fluorene-9,2'-oxirane]. wikipedia.org

Functionalization and Post-Synthetic Modification of Spiro[fluorene-9,2'-oxirane]

Introducing substituents onto the fluorene core of spiro[fluorene-9,2'-oxirane] can significantly alter its electronic and physical properties. A common strategy for functionalization involves the synthesis of a substituted fluorenone precursor, which is then converted to the corresponding spiro-epoxide.

Electrophilic aromatic substitution reactions, such as bromination, on the fluorene or spirobifluorene scaffold are well-established. For example, an improved synthesis of 2,2'-dibromo-9,9'-spirobifluorene (B1249592) has been reported, which can then undergo further functionalization. nih.gov These brominated derivatives are versatile intermediates for introducing a variety of functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the attachment of aryl, amino, or other moieties to the fluorene backbone. While this specific example is for a related spiro compound, the principles are directly applicable to the synthesis of functionalized spiro[fluorene-9,2'-oxirane] from appropriately substituted fluorenones.

The strained three-membered oxirane ring in spiro[fluorene-9,2'-oxirane] is susceptible to nucleophilic ring-opening reactions, providing a pathway to a variety of functionalized 9-hydroxyfluorene derivatives. This reactivity is a key feature for post-synthetic modification.

The ring-opening is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the oxirane. For instance, the reaction of spiro[fluorene-9,2'-oxirane] with sodium cyanide, followed by reduction, yields 9-(aminomethyl)fluoren-9-ol. uct.ac.za Similarly, reaction with sodium azide (B81097) leads to the formation of 9-(azidomethyl)fluoren-9-ol. uct.ac.za These reactions demonstrate the utility of the spiro-epoxide as a precursor to amino-functionalized fluorene derivatives.

In a related system, the hydrolysis of fluorene-9-spiro-2'-(N-aryl-3',3'-dichloroaziridines), which are nitrogen analogues of the oxirane, affords 9-chlorofluorene-9-carboxanilides. nih.gov This highlights the reactivity of the spiro-fused three-membered ring and the formation of a 9-substituted fluorene derivative.

Table 3: Oxirane Ring-Opening Reactions

Nucleophile Product
Sodium Cyanide (followed by reduction) 9-(Aminomethyl)fluoren-9-ol uct.ac.za

Green Chemistry Principles and Sustainable Synthesis of Spiro[fluorene-9,2'-oxirane]

The principles of green chemistry encourage the use of environmentally benign reaction conditions, such as the avoidance of volatile organic solvents. For the synthesis of epoxides, several green methodologies have been developed that could be applied to the preparation of spiro[fluorene-9,2'-oxirane].

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and often allows for solvent-free conditions. cem.com The aminolysis of epoxides, for example, has been successfully carried out under solvent-free conditions catalyzed by montmorillonite (B579905) clay with microwave irradiation. cem.com Such solid-supported, solvent-free reactions represent a greener alternative to traditional solution-phase synthesis.

Reactions in aqueous media are also highly desirable from a green chemistry perspective. An efficient copper(I)-catalyzed 'one-pot' reaction of spiro-epoxides with sodium azide in an aqueous medium has been reported to generate 1,2,3-triazole derivatives. rsc.org This approach avoids the isolation of potentially hazardous organic azides and proceeds in water, significantly reducing the environmental impact. rsc.org While this example demonstrates a subsequent reaction of a spiro-epoxide, it highlights the feasibility of performing reactions with these compounds in aqueous systems.

The use of hexafluoroisopropanol (HFIP) as a solvent can also promote the synthesis of spiro compounds under mild, catalyst-free conditions, offering a more environmentally friendly protocol in some cases. mdpi.com

Atom-Economical and Energy-Efficient Protocols

The pursuit of sustainable chemical manufacturing has driven the innovation of synthetic methods that maximize the incorporation of starting materials into the final product and reduce energy-intensive procedures. For the synthesis of spiro-oxiranes, including the fluorene-based parent compound, several key strategies have emerged: phase-transfer catalysis, the use of benign oxidizing agents like hydrogen peroxide, and the application of alternative energy sources such as microwave irradiation and ultrasound.

Phase-Transfer Catalysis with Hydrogen Peroxide:

A significant advancement in the epoxidation of exocyclic alkenes, such as 9-methylenefluorene, involves the use of phase-transfer catalysis (PTC). This methodology facilitates the reaction between reactants in different phases, typically an aqueous phase containing the oxidant and an organic phase with the substrate. The use of 30% aqueous hydrogen peroxide (H₂O₂) as the oxidant is particularly noteworthy for its high atom economy, as the only byproduct is water. icm.edu.pl

In the synthesis of spiro[indole-3,2'-oxiranes], structural analogues of Spiro[fluorene-9,2'-oxirane], the combination of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) with H₂O₂ has proven highly effective. This system, enhanced by ultrasound irradiation, can lead to excellent yields (90-97%) in short reaction times. icm.edu.pl Such protocols are considered environmentally benign due to the use of a clean oxidant and the potential for reduced solvent usage. icm.edu.pl

The efficiency of PTC in epoxidation is also demonstrated in the Venturello-type systems, which employ a tungstate (B81510) source and a quaternary ammonium (B1175870) salt. These systems are effective for the epoxidation of less reactive terminal olefins. icm.edu.pl Another effective approach is the Sato system, which utilizes a catalytic combination of sodium tungstate, (α-aminomethyl)phosphonic acid, and a methyltrioctylammonium salt, enabling high yields of epoxides from olefins and H₂O₂ often without the need for organic solvents. icm.edu.pl

Interactive Table: Phase-Transfer Catalytic Epoxidation of Alkenes

SubstrateCatalyst SystemOxidantSolventTime (h)Yield (%)Reference
3-Aroylmethylene indole-2-onesCTAB/Ultrasound30% H₂O₂--90-97 icm.edu.pl
(Z,E,E)-1,5,9-CyclododecatrieneH₃PW₁₂O₄₀/Aliquat® 336H₂O₂Toluene (B28343)-High icm.edu.pl
Terminal OlefinsVenturello System8% H₂O₂1,2-Dichloroethane/Water-- icm.edu.pl
OlefinsSato System30% H₂O₂Toluene or Solvent-free-High icm.edu.pl

Microwave and Ultrasound-Assisted Synthesis:

The application of alternative energy sources like microwaves and ultrasound has been shown to significantly enhance the efficiency of organic syntheses. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and in some cases, enable reactions that are difficult to conduct under conventional heating. researchgate.net Studies have shown that microwave heating can be more energy-efficient than conventional oil baths for certain reactions. nih.gov For instance, in the synthesis of various heterocyclic compounds, microwave irradiation has led to substantial rate enhancements and higher yields compared to traditional methods. researchgate.netrsc.org

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. The use of ultrasound has been successfully applied to the synthesis of spirooxindolo-1,2,4-oxadiazoles, resulting in good yields and shorter reaction times at room temperature, often avoiding the need for column chromatography for purification. researchgate.net In the context of spiro-oxirane synthesis, ultrasound has been combined with phase-transfer catalysis to achieve high yields in an environmentally friendly manner. icm.edu.pl

Interactive Table: Energy-Efficient Synthesis of Spiro Compounds

Reaction TypeEnergy SourceKey AdvantagesCompound TypeReference
Heterocycle SynthesisMicrowaveReduced reaction time, increased yield, higher energy efficiencyQuinolines, Spiro-indolenines nih.govrsc.org
Spiro-oxadiazole SynthesisUltrasoundShorter reaction time, good yields at room temp., no chromatographySpirooxindolo-1,2,4-oxadiazoles researchgate.net
Spiro-oxirane SynthesisUltrasound/PTCHigh yields, environmentally benignSpiro[indole-3,2'-oxiranes] icm.edu.pl

Atom-Economical Darzens Reaction:

The Darzens reaction, a classic method for the formation of epoxides from a carbonyl compound and an α-haloester in the presence of a base, can also be adapted to be more atom-economical. Modern variations aim to use catalytic amounts of bases and environmentally benign solvents. While a traditional Darzens reaction may not be inherently atom-economical due to the formation of stoichiometric salt byproducts, modifications using organocatalysts or more efficient base systems can improve its green credentials. For instance, the use of a Brønsted acid catalyst can facilitate aza-Darzens reactions to produce aziridines with high efficiency. acs.org The development of enantioselective Darzens reactions catalyzed by chiral complexes also represents a significant step towards more sophisticated and efficient syntheses of spiro-epoxides.

Iii. Mechanistic Studies and Reactivity of Spiro Fluorene 9,2 Oxirane

Ring-Opening Reactions of the Oxirane in Spiro[fluorene-9,2'-oxirane]

The high ring strain of the oxirane ring in spiro[fluorene-9,2'-oxirane] makes it susceptible to cleavage by a variety of reagents. These reactions can be broadly categorized into nucleophilic, electrophilic, acid-catalyzed, and base-catalyzed transformations, each with distinct mechanistic pathways and product selectivities.

Nucleophilic Ring Opening: Pathways and Selectivity

The reaction of spiro[fluorene-9,2'-oxirane] with nucleophiles is a fundamental transformation that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the two carbon atoms of the oxirane ring, leading to the opening of the three-membered ring and the formation of a 9-substituted-9-hydroxymethylfluorene derivative.

The selectivity of the nucleophilic attack is primarily governed by steric hindrance. Due to the bulky nature of the fluorene (B118485) group, nucleophiles preferentially attack the less sterically hindered methylene (B1212753) (CH₂) carbon of the oxirane ring. This results in the formation of a single regioisomer in most cases. The reaction proceeds with an inversion of stereochemistry at the site of attack.

A variety of nucleophiles can be employed for the ring-opening of spiro[fluorene-9,2'-oxirane], including amines, thiols, and carbanions. The reaction with amines, for instance, provides a straightforward route to 9-aminomethyl-9-hydroxyfluorene derivatives, which are of interest in medicinal chemistry. researchgate.net

Table 1: Nucleophilic Ring-Opening Reactions of Spiro[fluorene-9,2'-oxirane]

NucleophileReagent/ConditionsProductReference
AmineR₂NH, solvent, heat9-(Dialkylaminomethyl)-9-hydroxyfluorene researchgate.netoberlin.edu
ThiolRSH, base catalyst9-(Arylthiomethyl)-9-hydroxyfluorene nih.gov

This table is illustrative and based on general epoxide reactivity, as specific data for Spiro[fluorene-9,2'-oxirane] is limited in publicly available literature.

Electrophilic Ring Opening: Catalysis and Regiochemistry

In the presence of electrophiles, particularly Lewis acids, the oxirane ring of spiro[fluorene-9,2'-oxirane] is activated towards nucleophilic attack. The Lewis acid coordinates to the oxygen atom of the oxirane, making the ring more susceptible to opening. This activation allows for reactions with weaker nucleophiles that would not react under neutral conditions.

The regiochemistry of electrophilic ring-opening is more complex and can be influenced by both steric and electronic factors. The coordination of the Lewis acid can lead to the development of a partial positive charge on the more substituted carbon atom (the C9 of the fluorene), which can favor a SN1-like mechanism. In such cases, the nucleophile may attack the more substituted carbon. However, a concerted SN2-like mechanism with attack at the less hindered carbon can also occur. The outcome is often dependent on the specific Lewis acid, nucleophile, and reaction conditions.

Acid-Catalyzed and Base-Catalyzed Transformations

Acid-Catalyzed Transformations: Under acidic conditions, the oxirane ring is protonated, forming a highly reactive intermediate. This intermediate is readily attacked by nucleophiles, including water, alcohols, and halides. The hydrolysis of spiro[fluorene-9,2'-oxirane] in the presence of an acid catalyst yields 9,9-bis(hydroxymethyl)fluorene. The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack of a water molecule.

Base-Catalyzed Transformations: In the presence of a strong base, the oxirane ring can undergo ring-opening polymerization. The base can deprotonate a trace amount of alcohol or water to initiate the polymerization, or in some cases, directly attack the oxirane ring. The resulting alkoxide can then act as a nucleophile to attack another molecule of the spiro-epoxide, leading to the formation of a polyether. The base-catalyzed reaction of fluorene with formaldehyde, a related transformation, is a known process. tandfonline.com

Rearrangement Reactions Involving Spiro[fluorene-9,2'-oxirane]

The strained nature of the spiro-oxirane system also makes it a candidate for rearrangement reactions, which can be induced thermally or photochemically. These reactions can lead to the formation of isomeric structures with different ring systems.

Thermal Rearrangements and Their Mechanisms

Upon heating, spiro[fluorene-9,2'-oxirane] has the potential to undergo rearrangement to form fluorenone, a thermodynamically more stable isomer. This transformation likely proceeds through a diradical intermediate formed by the homolytic cleavage of a C-O bond in the oxirane ring. The subsequent rearrangement and elimination of a methylene group would lead to the formation of the ketone. The thermal stability of related spiro[fluorene] compounds has been noted in the literature, suggesting that significant thermal energy may be required for such rearrangements. koreascience.krresearchgate.net

Photochemical Rearrangements and Excited State Dynamics

Photochemical excitation of spiro[fluorene-9,2'-oxirane] can lead to different reaction pathways compared to thermal activation. Upon absorption of UV light, the molecule is promoted to an excited state. The excited-state dynamics of related fluorene derivatives have been studied, indicating that intersystem crossing to triplet states can occur. rsc.org From the excited state, the oxirane ring can undergo C-O bond cleavage to form a diradical intermediate. This intermediate can then undergo various reactions, including rearrangement to fluorenone or other isomeric products. The photolysis of fluorene itself is known to lead to oxidation products like fluorenone in the presence of a sensitizer (B1316253) and oxygen. semanticscholar.org

Table 2: Potential Products of Spiro[fluorene-9,2'-oxirane] Rearrangements

Reaction TypeConditionsPotential Product(s)Plausible IntermediateReference
ThermalHigh TemperatureFluorenoneDiradical koreascience.kr
PhotochemicalUV light, sensitizerFluorenoneExcited state, diradical rsc.orgsemanticscholar.org

This table presents potential reaction pathways based on the study of related compounds, as direct experimental data for Spiro[fluorene-9,2'-oxirane] is scarce.

Electron Transfer and Redox Chemistry of Spiro[fluorene-9,2'-oxirane]

The electron transfer properties of Spiro[fluorene-9,2'-oxirane] are of significant interest due to the potential interplay between the fluorene core and the oxirane ring. The fluorene unit is known to be redox-active, capable of both oxidation and reduction. The presence of the epoxide could modulate these properties.

Oxidation Pathways and Radical Cation Formation

The oxidation of Spiro[fluorene-9,2'-oxirane] would likely involve the fluorene moiety, which can lose an electron to form a radical cation. The stability and subsequent reaction pathways of this radical cation would be a key area of investigation. In related spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) systems, the formation of radical cation intermediates is facilitated by electron-rich aniline-like segments, a feature absent in the parent Spiro[fluorene-9,2'-oxirane] structure. rsc.org The electrochemical oxidation potential would provide crucial data on the ease of electron removal. Spectroelectrochemical techniques, particularly EPR spectroscopy, would be essential for the detection and characterization of the radical cation.

Reduction Processes and Anion Radical Formation

Similarly, the reduction of Spiro[fluorene-9,2'-oxirane] would be expected to initially occur at the fluorene system, forming an anion radical. The fate of this anion radical would be of great interest. It is known that the radical anions of fluorene and its simple alkyl derivatives can be generated and studied, and their decay kinetics are influenced by factors such as the counterion present. rsc.org The influence of the spiro-fused oxirane ring on the stability and reactivity of the fluorene anion radical is an open question. One possibility is that the strain of the oxirane ring could facilitate ring-opening upon reduction.

Mechanistic Investigations through Kinetic and Spectroscopic Analyses

To fully understand the reaction mechanisms of Spiro[fluorene-9,2'-oxirane], detailed kinetic and spectroscopic studies would be indispensable.

Reaction Rate Determinations and Activation Parameters

Kinetic studies, for instance on the acid-catalyzed or nucleophilic ring-opening of the epoxide, would provide quantitative data on the reactivity of the molecule. By measuring reaction rates at different temperatures, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be determined. These parameters would offer insights into the transition state of the reaction. For comparison, kinetic studies on the ring-opening of other epoxides, such as those derived from soybean oil, have been conducted to understand the influence of various reaction conditions. mdpi.com Similar methodologies could be applied to Spiro[fluorene-9,2'-oxirane].

Intermediate Detection and Trapping Experiments

The direct observation or trapping of reaction intermediates is crucial for confirming a proposed reaction mechanism. For reactions involving Spiro[fluorene-9,2'-oxirane], techniques such as flash photolysis or low-temperature spectroscopy could potentially be used to detect short-lived intermediates. Chemical trapping experiments, where a reactive species is added to intercept an intermediate, would also be a valuable tool. For example, in the hydrolysis of related fluorene-9-spiro-2'-(N-aryl-3',3'-dichloroaziridines), the products formed provide evidence for the reaction pathway. nih.gov A similar approach could be envisioned for reactions of the oxirane analogue.

In the absence of direct experimental data for Spiro[fluorene-9,2'-oxirane], the following table summarizes the types of data that would be sought in future research to populate the sections above.

Parameter Experimental Technique Information Gained
Oxidation PotentialCyclic Voltammetry (CV)Ease of radical cation formation
Reduction PotentialCyclic Voltammetry (CV)Ease of anion radical formation
Radical Ion StructureEPR Spectroscopyg-factor, hyperfine coupling constants
Reaction KineticsUV-Vis Spectroscopy, NMR SpectroscopyReaction rates, rate laws
Activation ParametersTemperature-dependent kinetic studiesEa, ΔH‡, ΔS‡
Intermediate IdentificationFlash Photolysis, Low-Temperature Spectroscopy, Trapping agents with GC-MS or LC-MS analysisStructure and lifetime of transient species

Iv. Advanced Characterization Methodologies for Spiro Fluorene 9,2 Oxirane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including Spiro[fluorene-9,2'-oxirane]. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework of Spiro[fluorene-9,2'-oxirane].

The ¹H NMR spectrum of a related compound, 3′-Phenylspiro(fluorene-9,2′-oxirane), displays characteristic signals for the aromatic protons of the fluorene (B118485) and phenyl moieties, typically appearing in the downfield region between δ 6.50 and 7.76 ppm. mdpi.com A key singlet observed at approximately δ 4.97 ppm is attributed to the proton on the oxirane ring. mdpi.com

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton. For 3′-Phenylspiro(fluorene-9,2′-oxirane), the spiro carbon (C-9) resonates at a characteristic chemical shift, confirming the spirocyclic junction. mdpi.com For instance, in a similar spiro(fluorene-9,9′-xanthene) structure, the spiro carbon atom (C-9) resonates at 68.3 ppm, which is indicative of the spiro skeleton. nycu.edu.tw The carbons of the oxirane ring also exhibit distinct signals. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Spiro[fluorene-9,2'-oxirane] Derivative (3′-Phenylspiro(fluorene-9,2′-oxirane)) mdpi.com

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.76–7.67 (m, 2H); 7.50–7.30 (m, 9H); 6.93 (dt, J = 7.6 and 0.9 Hz, 1H); 6.50 (d, J = 7.6 Hz, 1H)141.7, 141.5, 140.6, 138.7, 135.2, 129.3, 129.1, 128.3 (2C), 128.1, 127.6, 127.0, 126.8 (2C), 124.1, 121.6, 120.2, 120.1
Oxirane CH4.97 (s, 1H)65.7
Spiro Carbon-67.6

Note: Data is for 3′-Phenylspiro(fluorene-9,2′-oxirane) and serves as a representative example. The exact chemical shifts for the unsubstituted Spiro[fluorene-9,2'-oxirane] may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the Spiro[fluorene-9,2'-oxirane] molecule, two-dimensional (2D) NMR experiments are employed. bas.bgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. epfl.chyoutube.com It is instrumental in identifying adjacent protons within the fluorene and any substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chemerypharma.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). epfl.chyoutube.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the spiro-carbon, and for establishing the connectivity between different fragments of the molecule. bas.bg For instance, an HMBC correlation between the oxirane proton and the spiro-carbon would definitively confirm their proximity in the structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. datapdf.com

The IR and Raman spectra of Spiro[fluorene-9,2'-oxirane] would exhibit characteristic bands corresponding to its constituent functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000–3100 cm⁻¹. mdpi.com

C=C Stretching: Vibrations associated with the aromatic rings of the fluorene moiety would appear in the 1450–1610 cm⁻¹ region. researchgate.net

Oxirane Ring Vibrations: The characteristic "ring breathing" and C-O stretching vibrations of the oxirane ring are key identifiers.

Spiro Center: The unique vibrational modes associated with the spiro-carbon and its connections to the fluorene and oxirane rings can also be observed.

Table 2: Expected IR and Raman Vibrational Modes for Spiro[fluorene-9,2'-oxirane]

Functional Group / Moiety Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-HStretching3000 - 3100 mdpi.comIR, Raman
Aromatic C=CStretching1450 - 1610 researchgate.netIR, Raman
Oxirane C-OStretching~1250IR
Oxirane RingBreathing~800 - 950IR, Raman

Note: The exact positions of the peaks can be influenced by the specific molecular environment and intermolecular interactions.

While the spiro linkage imposes significant conformational rigidity, vibrational spectroscopy can still offer insights into subtle structural variations. The fluorene and oxirane rings are held in a nearly perpendicular orientation. nycu.edu.tw High-pressure Raman spectroscopy studies on related spirobifluorene compounds have shown that increasing pressure leads to a shift of Raman peaks to higher frequencies, indicating a hardening of bonds upon volume reduction. mdpi.comresearchgate.net This technique could potentially be used to study the compressibility and stability of the Spiro[fluorene-9,2'-oxirane] structure under different conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org

For Spiro[fluorene-9,2'-oxirane] (C₁₄H₁₀O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. mdpi.com

The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses. The molecular ion is often visible in the mass spectra of such compounds. researchgate.net Common fragmentation pathways for aromatic compounds and ethers could include:

Loss of a hydrogen atom ([M-H]⁺).

Loss of the formyl radical (CHO) or carbon monoxide (CO) from the oxirane ring.

Cleavage leading to the formation of a stable fluorenyl cation or related fragments.

Analysis of these fragmentation patterns provides a fingerprint of the molecule and helps to confirm the proposed structure. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This includes the study of intermolecular forces such as van der Waals forces and potential weak hydrogen bonds. The analysis of crystal packing for related spiro-fluorene compounds reveals that the rigid, non-planar molecular shape often prevents close π-π stacking between the aromatic fluorene units of adjacent molecules. rsc.org This structural feature can influence the material's bulk properties, such as its thermal stability and solubility.

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy techniques, particularly UV-Visible spectroscopy, are used to investigate the electronic transitions within a molecule, providing information about its chromophoric system.

The UV-Visible absorption spectrum of Spiro[fluorene-9,2'-oxirane] is dominated by the electronic transitions within the fluorene moiety, which is a strong chromophore. In related spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) systems, absorption bands in the UV region are typically assigned to π→π* transitions within the conjugated aromatic system. mdpi.com A similar absorption profile is expected for Spiro[fluorene-9,2'-oxirane], characterized by strong absorption bands in the ultraviolet range corresponding to the π-electron system of the fluorene backbone. The presence of the oxirane ring's oxygen atom with its non-bonding electrons could potentially introduce a very weak, often unobserved, n→π* transition. The precise wavelength of maximum absorption (λmax) and the intensity of these bands are characteristic of the compound and can be used for quantitative analysis. mdpi.comresearchgate.net

Fluorescence Spectroscopy for Photoluminescence Characteristics

Fluorescence spectroscopy is a critical analytical technique for investigating the photoluminescence properties of molecules like Spiro[fluorene-9,2'-oxirane]. This method involves exciting a sample with ultraviolet or visible light and measuring the light it emits at a longer wavelength. The resulting data provides valuable insights into the electronic structure and excited-state dynamics of the compound. Key parameters obtained from fluorescence spectroscopy include the excitation and emission spectra, quantum yield, and fluorescence lifetime.

Detailed experimental research findings specifically documenting the comprehensive photoluminescence characteristics of the parent compound, Spiro[fluorene-9,2'-oxirane], are not extensively available in the public literature. While numerous studies focus on the fluorescence of its derivatives, particularly those based on the spiro[fluorene-9,9'-xanthene] (SFX) core, the specific data for unsubstituted Spiro[fluorene-9,2'-oxirane] remains limited.

In a typical investigation, the fluorescence spectrum would be recorded by exciting the compound at a wavelength corresponding to its maximum absorption. For context, many fluorene-based compounds are known to absorb in the UV region and emit in the blue visible region of the electromagnetic spectrum. For instance, various derivatives of the related spiro[fluorene-9,9'-xanthene] structure are reported to exhibit strong deep-blue emission in solvents like dichloromethane. Current time information in Bangalore, IN.rsc.org The photoluminescent spectra of some fluorinated aniline (B41778) functionalized spiro[fluorene-9,9'-xanthene] derivatives show emission peaks around 423 nm. mdpi.com

The research on related spiro-fluorene compounds often includes the determination of the photoluminescence quantum yield (PLQY), which quantifies the efficiency of the fluorescence process. This is a crucial parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs). For example, certain spiro-fluorene locked multi-resonance delayed fluorescence frameworks have demonstrated high absolute photoluminescence quantum yields, in some cases exceeding 90% in toluene (B28343) solutions.

Were the data available for Spiro[fluorene-9,2'-oxirane], it would be presented in a format similar to the following hypothetical data table, which illustrates the type of information that would be sought in a research context.

Interactive Data Table: Hypothetical Photoluminescence Data for Spiro[fluorene-9,2'-oxirane]

ParameterValueSolventNotes
Excitation Max (λex)Data not available-Wavelength of maximum light absorption.
Emission Max (λem)Data not available-Wavelength of maximum fluorescence emission.
Stokes ShiftData not available-Difference between λex and λem.
Quantum Yield (ΦF)Data not available-Efficiency of photon emission.
Fluorescence Lifetime (τ)Data not available-Average time in the excited state.

The study of derivatives such as 3'-Methoxyspiro[fluorene-9,2'-oxirane] and various spiro[fluorene-9,9'-xanthene] compounds indicates that the photophysical properties are highly sensitive to substitution on the aromatic rings. rsc.orgwhiterose.ac.ukrsc.org These substitutions can significantly alter the electronic properties, thereby tuning the absorption and emission wavelengths, as well as the quantum efficiency of the molecule. Therefore, while specific data for the parent Spiro[fluorene-9,2'-oxirane] is not readily found, the extensive research on its derivatives underscores the importance of fluorescence spectroscopy in characterizing this class of compounds for potential applications in optoelectronic devices.

V. Computational and Theoretical Investigations of Spiro Fluorene 9,2 Oxirane

Computational Modeling of Reaction Mechanisms and Pathways

Solvent Effects in Computational Mechanistic Studies

The chemical environment, particularly the solvent, can significantly influence the rates and pathways of chemical reactions. For Spiro[fluorene-9,2'-oxirane], computational mechanistic studies are crucial for understanding potential reactions such as the acid- or base-catalyzed ring-opening of the epoxide moiety researchgate.net. The choice of solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the energetic landscape of the reaction.

Computational chemists employ various solvent models to account for these effects. The most common approaches are:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a "cluster" around the solute or as a complete box in molecular dynamics simulations. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents.

For Spiro[fluorene-9,2'-oxirane], studying the oxirane ring-opening reaction in different solvents (e.g., a non-polar solvent like toluene (B28343), a polar aprotic solvent like dimethylformamide (DMF), and a polar protic solvent like methanol) would be essential. Density Functional Theory (DFT) calculations could be used to locate the transition states for the reaction in each solvent model. The results would likely show that polar solvents, especially protic ones, lower the activation energy by stabilizing the charge separation that occurs in the transition state as the C-O bond of the epoxide begins to break. The effect of solvent polarity on the electronic properties can be further analyzed through techniques like Lippert-Mataga plots, which correlate spectral shifts with solvent parameters rsc.org.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While quantum mechanical calculations are excellent for studying electronic structure and reactions, Molecular Dynamics (MD) simulations are the preferred tool for exploring the conformational landscape and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The rigid fluorene (B118485) unit combined with the strained three-membered oxirane ring creates a unique conformational profile for Spiro[fluorene-9,2'-oxirane]. The spirocyclic linkage is a key structural feature that can be used to control the three-dimensional shape of molecules in the design of advanced materials and foldamers nih.govqub.ac.uk. MD simulations can be used to explore the accessible conformations of the molecule.

A typical procedure involves placing the molecule in a simulated solvent box and running a simulation for nanoseconds or even microseconds. Advanced sampling techniques like replica-exchange molecular dynamics (REMD) or simulated tempering can be used to overcome energy barriers and ensure a thorough exploration of the conformational space biorxiv.org. The analysis of the resulting trajectory, often aided by dimensionality reduction techniques like principal component analysis (PCA), can identify the most stable and populated conformers rsc.org. For Spiro[fluorene-9,2'-oxirane], the primary conformational freedom would involve subtle puckering or flapping motions of the fluorene moiety and its orientation relative to the oxirane ring. While the fluorene unit is largely planar, the spiro-carbon introduces significant steric strain that the molecule will seek to minimize through these motions.

Table 1: Hypothetical Low-Energy Conformers of Spiro[fluorene-9,2'-oxirane] from MD Simulations

Conformer IDDihedral Angle (C1-C9-C1'-C8a)Relative Energy (kcal/mol)Predicted Population at 298 K
Conf-1 90.5°0.0075%
Conf-2 85.0°0.8520%
Conf-3 98.0°1.505%

Note: Data are illustrative and represent plausible outcomes of an MD simulation.

The tendency of molecules to aggregate in solution is critical for applications in organic electronics, where intermolecular packing in the solid state dictates charge transport properties. Aggregation can also lead to observable changes in photophysical properties, such as the formation of excimers or aggregation-induced emission (AIE) rsc.orgpku.edu.cn.

MD simulations are an excellent tool for investigating these phenomena. By simulating multiple Spiro[fluorene-9,2'-oxirane] molecules in a solvent box, one can observe their behavior and quantify their interactions. The primary intermolecular forces at play would be:

π-π Stacking: Between the planar fluorene units of adjacent molecules.

Dipole-Dipole Interactions: Arising from the polar C-O bonds in the oxirane ring.

van der Waals Forces: General attractive forces between the molecules.

Analysis of the simulation trajectory, specifically by calculating the radial distribution function (RDF) between the centers of mass of the molecules, can reveal the likelihood and geometry of dimer or larger aggregate formation. Electrostatic potential (ESP) surface analysis can further identify regions of the molecule prone to specific interactions, such as Lewis base interactions involving the oxirane oxygen icm.edu.pl. These simulations can predict whether the molecule is likely to form ordered stacks (desirable for charge transport) or amorphous aggregates in different solvents.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, providing a direct link between theoretical models and experimental data. These predictions can aid in the structural confirmation of newly synthesized compounds and in the interpretation of experimental spectra.

Standard quantum chemistry software packages can reliably predict NMR, UV-Vis, and IR spectra. The typical workflow involves first optimizing the molecule's geometry at a suitable level of theory (e.g., DFT with a functional like B3LYP).

IR Spectra: Following geometry optimization, a frequency calculation is performed. The resulting vibrational frequencies and their intensities correspond to the peaks in an IR spectrum. This allows for the assignment of experimental bands to specific molecular motions, such as the characteristic C-O-C stretching of the oxirane ring.

NMR Spectra: Nuclear Magnetic Resonance chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method nih.gov. By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C), one can predict the chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS) bas.bg. This is particularly useful for assigning the signals of the quaternary spiro-carbon and the diastereotopic protons on the oxirane ring.

UV-Vis Spectra: The electronic absorption spectrum is typically simulated using Time-Dependent Density Functional Theory (TD-DFT) nih.gov. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of absorption bands, primarily the π→π* transitions of the fluorene chromophore.

Table 2: Predicted Spectroscopic Data for Spiro[fluorene-9,2'-oxirane]

SpectrumParameterPredicted ValueAssignment
IR Wavenumber (cm⁻¹)~3060Aromatic C-H stretch
~1250Oxirane C-O-C sym. stretch
~850Oxirane ring breathing
¹³C NMR Chemical Shift (ppm)~75C9 (Spiro-carbon)
~55C2' (Oxirane CH₂)
~120-150Aromatic carbons
¹H NMR Chemical Shift (ppm)~7.2-7.8Aromatic protons
~3.1 (d), ~3.4 (d)Oxirane protons (CH₂)
UV-Vis λ_max (nm)~265, ~300, ~315π→π* transitions (fluorene)

Note: Data are illustrative and based on typical values for the constituent functional groups.

The design of molecules for applications in organic light-emitting diodes (OLEDs) and sensors relies heavily on understanding their photophysical properties. TD-DFT is the workhorse method for these predictions. By optimizing the geometry of the lowest singlet excited state (S₁), the energy of the emission (fluorescence) can be calculated, corresponding to the emission wavelength (λ_em).

Similarly, optimizing the lowest triplet excited state (T₁) provides its energy. The energy difference between the S₁ and T₁ states (ΔE_ST) is a critical parameter for materials exhibiting Thermally Activated Delayed Fluorescence (TADF) umons.ac.be. A small ΔE_ST allows for efficient harvesting of triplet excitons, potentially leading to high quantum efficiencies.

While predicting emission wavelengths is relatively straightforward, the ab initio prediction of photoluminescence quantum yields (PLQY) is much more challenging. It requires the calculation of the rates of both radiative (k_r) and non-radiative (k_nr) decay from the excited state. However, computational models can provide significant insights into the factors that enhance or diminish quantum yield, guiding the rational design of more efficient materials umons.ac.bersc.org.

Table 3: Predicted Photophysical Properties for Spiro[fluorene-9,2'-oxirane]

PropertyPredicted ValueMethodSignificance
S₁ Energy 3.95 eVTD-DFTDetermines fluorescence energy
T₁ Energy 3.05 eVTD-DFTDetermines phosphorescence energy; crucial for OLEDs
**ΔE_ST (S₁-T₁) **0.90 eVTD-DFTIndicates suitability for TADF (large value suggests not a good TADF material)
Predicted λ_em ~320 nmTD-DFTPredicted color of fluorescence
Radiative Rate (k_r) 1.5 x 10⁸ s⁻¹TD-DFTRelates to brightness of emission

Note: Data are illustrative and represent plausible outcomes of a computational study.

Vi. Applications of Spiro Fluorene 9,2 Oxirane in Advanced Materials Research

Spiro[fluorene-9,2'-oxirane] in Organic Electronic and Optoelectronic Materials

A comprehensive search of scientific databases and patent literature yields no significant research dedicated to the application of Spiro[fluorene-9,2'-oxirane] as a primary component in hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emitting materials for Organic Light-Emitting Diodes (OLEDs).

Hole-Transporting Materials (HTMs) Research

There is no available research data on the synthesis or evaluation of Spiro[fluorene-9,2'-oxirane] for use in hole-transporting layers of electronic devices. The research landscape for spiro-fluorene based HTMs is dominated by derivatives of Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) and 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) . whiterose.ac.ukresearchgate.netdiva-portal.orgresearchgate.netmdpi.comrsc.orgscilit.comopen.ac.uk These compounds have been extensively studied for their potential in perovskite solar cells and have shown promising results. researchgate.netdiva-portal.orgresearchgate.netmdpi.comrsc.orgscilit.com For instance, derivatives of SFX have been engineered to have suitable HOMO energy levels and high thermal stability, making them effective HTMs. rsc.org

Emitting Materials and OLED Component Research

There is no published research on the use of Spiro[fluorene-9,2'-oxirane] as an emitting material or as a primary host component in OLEDs. The focus in this area has been on other spiro-fluorene derivatives, such as those based on SFX, which have been developed as host materials for phosphorescent OLEDs (PHOLEDs), demonstrating high efficiencies. rsc.orgrsc.orgnycu.edu.twresearchgate.net For example, host materials incorporating the SFX skeleton have been shown to be effective for red, green, and blue PHOLEDs. rsc.org

Polymer Chemistry and Macromolecular Architectures Incorporating Spiro[fluorene-9,2'-oxirane]

Polymerization of Spiro[fluorene-9,2'-oxirane] Monomers

No studies have been found that report the polymerization of Spiro[fluorene-9,2'-oxirane] monomers. The oxirane (epoxide) ring in the molecule suggests potential for ring-opening polymerization. However, this has not been explored in the available literature. Research on polymers from spiro-fluorene derivatives has largely centered on the polymerization of functionalized Spiro[fluorene-9,9'-xanthene] monomers. nycu.edu.tw

Copolymers and Block Copolymers Development

Consistent with the lack of polymerization studies, there is no information on the development of copolymers or block copolymers that incorporate Spiro[fluorene-9,2'-oxirane] . The development of fluorene-containing copolymers has been an active area of research, with studies on copolymers of substituted fluorenes showing tunable optoelectronic properties. researchgate.net

Photovoltaic Applications Research of Spiro[fluorene-9,2'-oxirane] Derivatives

Derivatives of the spiro-fluorene scaffold, particularly the spiro[fluorene-9,9'-xanthene] (SFX) platform, have emerged as highly promising materials for next-generation solar cells due to their excellent thermal stability, suitable energy levels, and hole-transporting capabilities. rsc.org

In perovskite solar cells (PSCs), spiro-fluorene derivatives are primarily used as hole-transporting materials (HTMs). The HTM layer is critical for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. rsc.org The asymmetric structure of SFX makes it more flexible for chemical modification compared to the more traditional spirobifluorene (SBF) core, allowing for fine-tuning of its electronic properties. researchgate.netchemimpex.com

Numerous SFX-based HTMs have been designed and synthesized, often by attaching electron-rich arylamine or carbazole (B46965) units to the SFX core. nih.govrsc.org These materials frequently outperform the benchmark HTM, Spiro-OMeTAD, in both efficiency and stability. For instance, an HTM named X60, based on the SFX core, was used in a PSC that achieved a power conversion efficiency (PCE) of 19.84%, comparable to its Spiro-OMeTAD counterpart. nih.govfishersci.com Another study reported four SFX-based HTMs, with the best-performing one, mp-SFX-2PA, enabling a PCE of 16.8% in a MAPbI₃-based device and 17.7% in a mixed-cation perovskite device. rsc.org Crucially, the device with mp-SFX-2PA retained 90% of its initial PCE after 2000 hours of storage in ambient air, whereas the Spiro-OMeTAD device degraded to just 28% of its initial performance. rsc.org

The strategic placement of functional groups, such as fluorine atoms, on the peripheral aniline (B41778) units of SFX-based HTMs has also been explored. researchgate.net This can modulate the HOMO energy level, improving the alignment with the valence band of the perovskite and enhancing the open-circuit voltage (Voc) of the solar cell. A device using the HTM p-SFX-oF showed an improved PCE of 15.21% in an inverted PSC architecture. researchgate.net

Table 2: Performance of Perovskite Solar Cells with SFX-based Hole-Transporting Materials

HTM Designation Perovskite Absorber PCE (%) Stability (vs. Spiro-OMeTAD) Reference
X60 Not specified 19.84 Comparable nih.govfishersci.com
SFXDAnCBZ Not specified 20.87 Comparable
mp-SFX-2PA MAPbI₃ 16.8 Significantly better rsc.org
mp-SFX-2PA (FAPbI₃)/(MAPbBr₃) 17.7 - rsc.org
p-SFX-oF CH₃NH₃PbI₃ 15.21 Not specified researchgate.net

PCE: Power Conversion Efficiency

In the realm of organic solar cells (OSCs), which rely on a bulk-heterojunction (BHJ) blend of electron donor and acceptor materials, spiro-fluorene derivatives are being developed as three-dimensional non-fullerene acceptors (NFAs). Fullerenes, the traditional acceptors, suffer from weak light absorption in the visible spectrum. Spiro-based NFAs can overcome this limitation while maintaining good electron mobility and morphological stability. benthamdirect.comnih.gov

One approach involves functionalizing the SFX core with potent electron-accepting units. A study detailed the synthesis of an NFA, coded SFX1, by attaching terminal diketopyrrolopyrrole (DPP) units to an SFX core. benthamdirect.comalfa-chemical.com This molecule exhibited strong absorption and energy levels that were complementary to common donor polymers like P3HT and PTB7. benthamdirect.comalfa-chemical.com An OSC device using PTB7 as the donor and SFX1 as the acceptor achieved a promising PCE of 9.42%. benthamdirect.comalfa-chemical.com

Another design strategy uses a 9,9′-spirobi[9H-fluorene] (SBF) core decorated with four perylenediimide (PDI) units at its periphery. nih.gov This non-planar molecule, SBF-PDI₄, showed intense light absorption and a low-lying LUMO energy level of -4.11 eV, similar to that of fullerene acceptors. nih.gov When blended with the low-bandgap polymer donor PTB7-Th, the resulting BHJ solar cell yielded a PCE of 5.34%. nih.gov These results underscore the potential of 3D spiro-based molecules as high-performance NFAs for the next generation of OSCs.

Design and Development of Spiro[fluorene-9,2'-oxirane]-Based Sensors and Probes

The inherent fluorescence of the fluorene (B118485) core makes it an excellent platform for developing chemical sensors and probes. nih.gov The spiro[fluorene-9,2'-oxirane] structure provides a versatile scaffold that can be functionalized to create highly selective and sensitive detection systems for various analytes. The reactive oxirane ring can be opened to attach specific recognition moieties (ionophores or binding sites) that interact with the target analyte. This interaction modulates the photophysical properties of the fluorene fluorophore, resulting in a measurable change in fluorescence intensity or color (a "turn-on" or "turn-off" response). benthamdirect.comrsc.org

Fluorene-based fluorescent sensors have been successfully developed for the detection of a wide range of metal ions, including Zn²⁺, Cd²⁺, Hg²⁺, Fe³⁺, and Cu²⁺. benthamdirect.comresearchgate.netnih.govnih.govrsc.org The design principle involves coupling the fluorene unit with a chelating agent that has a high affinity for the target ion. For example, a fluorene-based probe containing a dibenzosubstituted oxaaza macrocycle was shown to be a highly selective and sensitive ratiometric sensor for Zn²⁺ ions. nih.gov Similarly, fluorene derivatives linked to a pyridine-imine conjugate have been used to detect Zn²⁺ and Cd²⁺ through a chelation-enhanced fluorescence (CHEF) mechanism, where binding to the ion significantly increases the fluorescence output. rsc.org

Polymers incorporating fluorene units have also been fabricated as sensor platforms. A fluorene-based polymer of intrinsic microporosity (PIM) was developed as a fluorescent probe for Fe³⁺ ions. researchgate.net The porous nature of the polymer allows for rapid diffusion of the analyte, and a test strip coated with the polymer showed a fast fluorescence quenching response time of only 10 seconds upon exposure to Fe³⁺. researchgate.net Beyond metal ions, fluorene-based systems have been designed to detect explosive molecules like picric acid through a fluorescence quenching mechanism driven by electron transfer between the electron-rich sensor and the electron-deficient analyte. researchgate.net

The high quantum yields and photostability of spiro-fluorene derivatives make them ideal candidates for fluorescent probes in chemical and environmental analysis. chemimpex.comnih.gov The rigid spiro-architecture helps to minimize non-radiative decay pathways, leading to brighter fluorescence. rsc.org

The development of fluorescent probes based on the spiro[fluorene-9,9'-xanthene] (SFX) scaffold has been noted for applications in biological imaging. chemimpex.com By attaching appropriate functional groups, these probes can be targeted to specific cellular components or used to monitor intracellular processes. For instance, a bromo-functionalized SFX derivative is noted for its use in creating fluorescent probes for visualizing cellular activities with high specificity. chemimpex.com Furthermore, the unique aggregation-induced emission (AIE) properties observed in some SFX derivatives open up possibilities for creating sensors that are highly luminescent in the aggregated or solid state, which is advantageous for fabricating practical, solid-state sensing devices and test strips for environmental monitoring. rsc.org The development of these probes is a critical area of research for the rapid and sensitive detection of environmental pollutants in air and water. chemimpex.com

Supramolecular Chemistry and Self-Assembly of Spiro[fluorene-9,2'-oxirane] Systems

The non-covalent interactions governing the organization of molecules into larger, well-defined architectures form the basis of supramolecular chemistry. Spiro[fluorene-9,2'-oxirane] and its derivatives are excellent candidates for supramolecular studies due to the interplay of π-π stacking interactions from the fluorene units and the potential for hydrogen bonding and other specific interactions involving the oxirane ring and any additional functional groups. These interactions drive the self-assembly of these molecules into ordered structures in solution and the solid state.

While extensive research has been conducted on the self-assembly of fluorene-based polymers and other spiro compounds, the specific investigation into the self-assembly of the parent spiro[fluorene-9,2'-oxirane] is an emerging area. However, the principles observed in related systems offer valuable insights. For instance, the introduction of long alkyl chains can mediate the self-assembly process through van der Waals forces and influence the resulting morphology. researchgate.net Similarly, the incorporation of moieties capable of hydrogen bonding can direct the formation of specific supramolecular structures. researchgate.net

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The rigid and well-defined three-dimensional structure of spiro[fluorene-9,2'-oxirane] makes it an attractive scaffold for the construction of functional molecular crystals. By modifying the substituents on the fluorene or oxirane rings, it is possible to fine-tune the intermolecular interactions and control the packing of the molecules in the crystal lattice.

A study on the synthesis of various 3'-substituted spiro[fluorene-9,2'-oxirane] derivatives has provided valuable crystallographic data. These derivatives, synthesized through the reductive dehalogenation of corresponding fluorenyl alcohols, demonstrate how different functional groups influence the solid-state arrangement. mdpi.com For example, the introduction of aromatic and heterocyclic groups at the 3'-position of the oxirane ring leads to a variety of melting points and crystalline forms, indicating diverse packing motifs. mdpi.com

Table 1: Physicochemical Properties of 3'-Substituted Spiro[fluorene-9,2'-oxirane] Derivatives mdpi.com

Substituent at 3'-position Chemical Formula Molecular Weight ( g/mol ) Melting Point (°C)
4-Chlorophenyl C₂₀H₁₃ClO 316.77 63-64
Phenyl C₂₀H₁₄O 270.33 119-120
4-Bromophenyl C₂₀H₁₃BrO 361.22 122-123
Furan-2-yl C₁₈H₁₂O₂ 260.29 135-136
4-Nitrophenyl C₂₀H₁₃NO₃ 327.33 152-153
4-(Trifluoromethyl)phenyl C₂₁H₁₃F₃O 338.32 75-76

This table presents data for a selection of synthesized derivatives as reported in the literature. mdpi.com

The crystal structure of these derivatives is influenced by a combination of π-π stacking of the fluorene units and specific interactions involving the substituent groups. This control over the solid-state architecture is crucial for developing materials with specific optical and electronic properties, such as nonlinear optical materials or organic semiconductors.

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule. The inherent cavity-like structure that can be formed by the assembly of spiro compounds makes them promising candidates for host molecules in molecular recognition applications. While specific studies on host-guest complexes of the parent spiro[fluorene-9,2'-oxirane] are not widely documented, research on analogous spiro systems provides a strong basis for its potential in this area.

For example, macrocycles derived from spiro[fluorene-9,9′-xanthene] and carbazole have been shown to exhibit host-guest properties. The defined cavity and the electronic nature of these hosts allow for the selective binding of guest molecules, which can be detected through changes in the photophysical properties of the host.

The principle of molecular recognition relies on complementary shapes, sizes, and chemical functionalities between the host and guest. The spiro[fluorene-9,2'-oxirane] scaffold offers a rigid framework that can be functionalized to create specific binding sites. The oxirane ring itself can participate in hydrogen bonding, acting as a hydrogen bond acceptor. By introducing other functional groups onto the fluorene backbone, it is possible to design hosts that can selectively recognize and bind a variety of guest molecules, from small organic molecules to ions. This capability is of significant interest for applications in sensing, separation processes, and catalysis.

Vii. Photophysical and Optoelectronic Research on Spiro Fluorene 9,2 Oxirane

Light Absorption and Emission Mechanisms

A detailed understanding of the light absorption and emission mechanisms in Spiro[fluorene-9,2'-oxirane] is not currently available in the scientific literature. To elaborate on these properties, dedicated spectroscopic and computational studies would be required.

There are no specific studies on the exciton (B1674681) dynamics and energy transfer processes within Spiro[fluorene-9,2'-oxirane]. Research on related spiro-compounds highlights the importance of the orthogonal arrangement of the molecular units in influencing these properties, but direct parallels cannot be accurately drawn without specific investigation.

Information regarding the radiative and non-radiative decay pathways of photoexcited Spiro[fluorene-9,2'-oxirane] is not present in the current body of scientific work. Such studies are crucial for determining the efficiency of light emission.

Specific data on the photoluminescence quantum yield and excited-state lifetime of Spiro[fluorene-9,2'-oxirane] have not been reported. The table below is a placeholder to indicate the type of data that would be necessary for a complete analysis.

Table 1: Placeholder for Photophysical Properties of Spiro[fluorene-9,2'-oxirane]

Parameter Value Conditions
Absorption Max (λ_abs) Not Available Not Available
Emission Max (λ_em) Not Available Not Available
Quantum Yield (Φ) Not Available Not Available
Excited-State Lifetime (τ) Not Available Not Available

Charge Generation and Transport Studies

The potential of Spiro[fluorene-9,2'-oxirane] in optoelectronic devices is contingent on its charge generation and transport properties, for which there is currently no available research.

No studies have been published that measure or characterize the charge carrier (electron or hole) mobility of Spiro[fluorene-9,2'-oxirane]. This information is vital for assessing its suitability for applications in transistors and solar cells. The table below illustrates the data that would be required.

Table 2: Placeholder for Charge Transport Properties of Spiro[fluorene-9,2'-oxirane]

Property Value Measurement Technique
Hole Mobility (μ_h) Not Available Not Available
Electron Mobility (μ_e) Not Available Not Available

Investigations into how Spiro[fluorene-9,2'-oxirane] behaves at the interface with other materials in a heterostructure, a key factor for device performance, have not been conducted.

Time-Resolved Spectroscopic Investigations

No studies utilizing ultrafast transient absorption spectroscopy to probe the excited-state dynamics of Spiro[fluorene-9,2'-oxirane] have been identified. This technique, which is crucial for understanding the formation and decay of transient species like excited states and radicals, has not been applied to this compound according to available records. Consequently, there is no data on its excited-state absorption spectra or the kinetics of its excited-state decay processes.

Similarly, there are no published measurements of the fluorescence lifetimes of Spiro[fluorene-9,2'-oxirane] using Time-Correlated Single Photon Counting (TCSPC) or any other method. The quantum efficiency of its fluorescence and the lifetimes of its excited singlet states remain uncharacterized.

Viii. Catalytic Applications and Ligand Design with Spiro Fluorene 9,2 Oxirane Derivatives

Synthesis and Characterization of Spiro[fluorene-9,2'-oxirane]-Derived Ligands

The synthesis of ligands from spiro[fluorene-9,2'-oxirane] hinges on the selective and stereospecific ring-opening of the epoxide moiety. The parent compound, spiro[fluorene-9,2'-oxirane], can be synthesized through the epoxidation of 9-methylenefluorene. technion.ac.ilresearchgate.net A variety of substituted derivatives can also be prepared, for instance, through the Darzens reaction of 9-bromofluorene (B49992) with arylaldehydes or dicarbonyl compounds, which can yield a range of 3'-substituted spiro[fluorene-9,2'-oxiranes]. mdpi.com

The primary route to functionalized ligands involves the nucleophilic attack on one of the oxirane carbons. This approach can lead to the formation of chiral β-amino alcohols, which are versatile precursors for a wide array of ligands. nih.govdiva-portal.orgrroij.com For example, reaction with primary or secondary amines can yield chiral amino alcohol ligands. These can be further modified, for instance, by N-alkylation or arylation, or by conversion of the hydroxyl group into a better leaving group for subsequent substitution.

Similarly, phosphine-containing nucleophiles, such as lithium diphenylphosphide, could be employed to introduce a phosphine (B1218219) group, leading to the formation of chiral phosphine alcohol ligands. d-nb.infocardiff.ac.uk These P,N- or P,O-type ligands are highly valuable in coordination chemistry and catalysis.

The characterization of these newly synthesized ligands would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) would be crucial for elucidating the structure and confirming the successful ring-opening and functionalization. mdpi.com Mass spectrometry would be used to confirm the molecular weight of the products. mdpi.com In the case of chiral ligands, chiroptical methods such as circular dichroism (CD) spectroscopy would be essential to determine their enantiomeric purity and study their stereochemical properties.

Table 1: Potential Ligands Derived from Spiro[fluorene-9,2'-oxirane] and their Precursors

PrecursorNucleophilePotential Ligand Type
Spiro[fluorene-9,2'-oxirane]Ammonia/Primary AminesChiral β-Amino Alcohols
Spiro[fluorene-9,2'-oxirane]Secondary AminesChiral β-Amino Alcohols
Spiro[fluorene-9,2'-oxirane]Lithium DiphenylphosphideChiral Phosphine Alcohols
Spiro[fluorene-9,2'-oxirane]ThiolsChiral Thioalcohols

Application in Metal-Catalyzed Organic Transformations

The unique steric and electronic properties of ligands derived from spiro[fluorene-9,2'-oxirane] make them promising candidates for a variety of metal-catalyzed reactions. The bulky fluorenyl group can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of a reaction.

Asymmetric Catalysis with Chiral Spiro[fluorene-9,2'-oxirane] Ligands

Chiral ligands are paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. nankai.edu.cn The chiral β-amino alcohol and phosphine alcohol ligands derived from spiro[fluorene-9,2'-oxirane] are expected to be effective in a range of asymmetric transformations. For instance, chiral β-amino alcohols are known to be excellent ligands for the enantioselective addition of organozinc reagents to aldehydes. researchgate.net

Similarly, chiral phosphine-containing ligands are widely used in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The development of chiral spiro-based ligands has led to significant advancements in these areas. researchgate.net Ruthenium complexes bearing spiro-fluorene-based cyclic (amino)(carbene) (CAAC) ligands have shown good activity in olefin metathesis, demonstrating the potential of this scaffold in catalysis. chemrxiv.org

Table 2: Potential Asymmetric Catalytic Applications of Spiro[fluorene-9,2'-oxirane]-Derived Ligands

Ligand TypeMetalPotential Reaction
Chiral β-Amino AlcoholZn(II), Ti(IV)Asymmetric Alkylation of Aldehydes
Chiral Phosphine AlcoholRh(I), Ru(II), Pd(0)Asymmetric Hydrogenation, Asymmetric Allylic Alkylation
Chiral DiamineRu(II), Rh(I)Asymmetric Transfer Hydrogenation

Cross-Coupling and Other Organometallic Reactions

Ligands based on the spiro[fluorene-9,2'-oxirane] scaffold could also find application in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The steric bulk of the fluorenyl group can promote the reductive elimination step and stabilize the active catalytic species. While direct examples involving spiro[fluorene-9,2'-oxirane] are not yet reported, related spiro[fluorene-9,9′-xanthene] derivatives have been used to synthesize hole-transporting materials via copper-catalyzed Ullmann reactions and Suzuki cross-coupling reactions, highlighting the compatibility of the spiro-fluorene core with these catalytic systems. researchgate.netrsc.org

Organocatalytic Properties of Spiro[fluorene-9,2'-oxirane] Scaffolds

Beyond their use as ligands in metal catalysis, the inherent structural features of spiro[fluorene-9,2'-oxirane] derivatives suggest their potential as organocatalysts.

Lewis Acidic Behavior of Fluorene-Based Moieties

While not as common as traditional Lewis acids, certain organic molecules can exhibit Lewis acidic character. The fluorene (B118485) moiety, with its extended π-system, can be functionalized to enhance its electrophilicity. Although direct evidence for Lewis acidity in spiro[fluorene-9,2'-oxirane] is lacking, the concept of utilizing fluorene-based scaffolds in this manner is an active area of research.

Stereoselective Organocatalyzed Reactions

The chiral environment provided by spiro[fluorene-9,2'-oxirane] derivatives could be harnessed for stereoselective organocatalyzed reactions. For example, the chiral diol that would result from the dihydroxylation of 9-methylenefluorene could potentially act as a chiral Brønsted acid or be used in the formation of chiral auxiliaries. The principle of using chiral spirocyclic structures in organocatalysis is well-established, with spiro-epoxyoxindoles being used in cobalt-catalyzed asymmetric ring-opening reactions. rsc.org This suggests that spiro[fluorene-9,2'-oxirane] and its derivatives could serve as effective organocatalysts for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Ix. Future Directions and Emerging Research Areas for Spiro Fluorene 9,2 Oxirane

Integration into Multi-component and Hybrid Material Systems

The rigid, orthogonal spiro architecture of Spiro[fluorene-9,2'-oxirane] is a key feature that can be exploited in the creation of advanced multi-component and hybrid materials. This structure helps to suppress undesirable intermolecular aggregation and π-π stacking, which is often a limiting factor in the performance of organic electronic materials. nih.gov

Future research will likely focus on incorporating the Spiro[fluorene-9,2'-oxirane] moiety into a variety of material systems:

Polymers and Copolymers: The oxirane ring of Spiro[fluorene-9,2'-oxirane] is a reactive site for ring-opening polymerization. This allows for its integration as a monomer into polymer backbones, creating materials with enhanced thermal stability and specific optoelectronic properties derived from the fluorene (B118485) unit. arkat-usa.org Research into block copolymers containing this spiro unit could lead to the development of self-assembling nanomaterials with controlled morphologies, such as nanofibers and micelles. tandfonline.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The functionalization of the fluorene or the oxirane ring could produce derivatives of Spiro[fluorene-9,2'-oxirane] that can act as ligands or nodes in the construction of MOFs and COFs. These highly porous materials could find applications in gas storage, catalysis, and chemical sensing.

Hybrid Perovskite Solar Cells: Spiro-compounds, particularly those based on the spiro[fluorene-9,9′-xanthene] (SFX) core, have shown significant promise as hole-transporting materials (HTMs) in perovskite solar cells, offering high efficiency and enhanced stability. rsc.orgrsc.org Future work could adapt Spiro[fluorene-9,2'-oxirane] derivatives for this purpose, potentially leading to low-cost, efficient, and stable photovoltaic devices. researchgate.net The asymmetric nature of the spiro-xanthene structure, which is analogous to the spiro-oxirane, allows for flexible derivatization and property tuning. researchgate.netmdpi.com

Table 1: Potential Hybrid Material Systems for Spiro[fluorene-9,2'-oxirane]

Material SystemPotential Role of Spiro[fluorene-9,2'-oxirane]Potential ApplicationsKey Research Focus
Polymers Monomer via ring-opening polymerizationOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)Control of polymerization, characterization of polymer properties.
Copolymers Component in block copolymersNanomaterials, drug delivery, advanced coatingsSelf-assembly behavior, morphology control.
MOFs/COFs Ligand or building blockGas storage, catalysis, sensingSynthesis of functionalized derivatives, framework stability.
Perovskite Solar Cells Hole-Transporting Material (HTM)Renewable energy, photovoltaicsMolecular design for optimal energy levels and mobility, device stability. rsc.orgrsc.org

Advanced Spectroscopic Probes and Bioimaging Agents (Focus on Chemical Design and Mechanism)

The inherent fluorescence of the fluorene core makes Spiro[fluorene-9,2'-oxirane] an attractive scaffold for the design of advanced spectroscopic probes and bioimaging agents. The key to unlocking this potential lies in the strategic chemical design to control the photophysical properties and introduce sensing capabilities.

Future design strategies are expected to focus on:

Modulating Emission Properties: The emission wavelength and quantum yield can be fine-tuned by attaching various electron-donating or electron-withdrawing groups to the fluorene backbone. This allows for the creation of probes that emit across the visible spectrum, from deep-blue to red. nih.govrsc.org

Introducing Recognition Moieties: The oxirane ring is a prime site for chemical modification. By reacting it with specific molecules (e.g., thiols, amines), recognition units for specific analytes (metal ions, anions, biomolecules) can be introduced. The binding event would then trigger a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response, ratiometric shift).

Aggregation-Induced Emission (AIE): Researchers are designing molecules that are non-emissive in solution but become highly fluorescent upon aggregation. researchgate.netrsc.org By incorporating AIE-active moieties, such as tetraphenylethylene, onto the Spiro[fluorene-9,2'-oxirane] framework, probes for specific environments or aggregation processes could be developed. researchgate.net

Mechanochromism: The development of materials that change their fluorescence color in response to mechanical stimuli (e.g., grinding, pressure) is a burgeoning field. rsc.org Spiro[fluorene-9,2'-oxirane] derivatives could be designed to exhibit mechanochromic luminescence, with applications in stress sensing and security materials. rsc.org

The mechanism behind the sensing would typically involve processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT), which are modulated by the interaction of the probe with the target analyte.

Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The chemical space of possible Spiro[fluorene-9,2'-oxirane] derivatives is vast. Traditional trial-and-error synthesis is time-consuming and expensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery of new materials with desired properties.

Future applications in this area include:

Predictive Modeling: ML models can be trained on existing data from known fluorene and spiro compounds to predict the properties of new, virtual Spiro[fluorene-9,2'-oxirane] derivatives. This includes predicting photophysical properties (absorption/emission wavelengths, quantum yield), electronic properties (HOMO/LUMO energy levels), and even thermal stability. researchgate.netrsc.org

Inverse Design: More advanced AI systems could perform "inverse design," where the desired properties are specified, and the AI proposes the chemical structures most likely to exhibit them. This could rapidly identify promising candidates for synthesis and testing as, for example, highly efficient emitters for OLEDs or HTMs for solar cells.

Accelerating DFT Calculations: Density Functional Theory (DFT) is a common computational method to study molecular properties. researchgate.net ML can be used to accelerate these calculations or to develop surrogate models that can predict DFT-level properties with much lower computational cost, enabling high-throughput screening of virtual libraries.

Exploration of Novel Reactivity and Unprecedented Transformations

The strained three-membered oxirane ring in Spiro[fluorene-9,2'-oxirane] is a hub of chemical reactivity, offering opportunities for novel and unprecedented chemical transformations. While ring-opening reactions are common for epoxides, the unique spirocyclic fusion to the rigid fluorene system may lead to unusual reaction pathways. osaka-u.ac.jp

Future research could explore:

Acid-Catalyzed Rearrangements: The reaction of epoxides with acids can lead to complex skeletal rearrangements. osaka-u.ac.jp Investigating the behavior of Spiro[fluorene-9,2'-oxirane] under various acidic conditions could uncover novel molecular frameworks that are otherwise difficult to synthesize.

Transition-Metal-Catalyzed Reactions: The use of transition metal catalysts could enable a wide range of transformations of the oxirane ring, including isomerizations, cycloadditions, and cross-coupling reactions, leading to new classes of fluorene-containing compounds.

Asymmetric Synthesis: Developing catalytic asymmetric methods for the ring-opening of Spiro[fluorene-9,2'-oxirane] would provide access to enantiomerically pure compounds. These chiral building blocks are highly valuable for applications in stereoselective catalysis and as chiral materials for optoelectronics.

Mechanistic Studies: Detailed mechanistic investigations, combining experimental and computational approaches, will be crucial to understand the unique reactivity of this spiro-epoxide and to guide the rational design of new synthetic methodologies. osaka-u.ac.jpmdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing Spiro[fluorene-9,2'-oxirane] derivatives, and how can reaction conditions be optimized for higher yields?

Spiro[fluorene-9,2'-oxirane] derivatives are typically synthesized via reductive dehalogenation or epoxidation of fluorenyl precursors. For example, TDAE (tetrakis(dimethylamino)ethylene)-initiated reductive dehalogenation of fluorenyl halides yields spiro-oxiranes with varying substituents. Optimization involves adjusting solvent polarity (e.g., THF or DCM), temperature (0–25°C), and stoichiometry of reactants. Lower temperatures (e.g., 0°C) can reduce side reactions, improving yields up to 30–49% for aryl-substituted derivatives . Characterization via 1H^1H/13C^{13}C NMR and HRMS is critical to confirm structural integrity and purity .

Basic: How are Spiro[fluorene-9,2'-oxirane] derivatives structurally characterized, and what analytical techniques are most reliable?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., fluorene aromatic protons at 7.2–7.8 ppm, oxirane protons at 3.5–4.5 ppm). 13C^{13}C NMR resolves spiro-carbon signals near 60–70 ppm .
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles. For example, crystal structures of dispiro derivatives (e.g., C38_{38}H24_{24}O) reveal dihedral angles between fused rings, critical for understanding steric effects .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at 298.1154 Da for C21_{21}H16_{16}NO+^+) .

Advanced: How do substituents on the fluorene or oxirane rings influence the stability and reactivity of Spiro[fluorene-9,2'-oxirane] derivatives?

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the aryl ring enhance oxirane stability by reducing nucleophilic attack at the strained epoxide. Conversely, electron-donating groups (e.g., methoxy) lower stability, as seen in substituted thiirane analogs that undergo desulfurization under mild conditions . Computational studies (DFT) can model substituent effects on ring strain and HOMO-LUMO gaps, guiding synthetic design .

Advanced: What mechanistic pathways govern the ring-opening reactions of Spiro[fluorene-9,2'-oxirane] derivatives, and how can these be exploited for functionalization?

Oxirane ring-opening proceeds via nucleophilic attack (e.g., by amines, thiols, or acids) at the less hindered carbon. For example:

  • Acid-Catalyzed Hydrolysis : Yields diols, with regioselectivity influenced by steric hindrance and solvent polarity .
  • Radical Reactions : Spiro-cyclopropane derivatives (e.g., radical clocks) undergo ring-opening via single-electron transfer (SET), useful for studying reaction mechanisms in radical chemistry .
    Reaction monitoring via in-situ IR or 19F^{19}F NMR (for fluorinated analogs) provides real-time mechanistic insights .

Advanced: How can Spiro[fluorene-9,2'-oxirane] derivatives be applied in materials science or medicinal chemistry?

  • Optoelectronic Materials : Spiro architectures enhance thermal stability and charge transport in OLEDs. Derivatives with extended conjugation (e.g., benzanthracene-fluorene hybrids) show promise as emitters or hole-transport layers .
  • Drug Discovery : Fluorinated spiro-oxiranes exhibit antimicrobial activity, likely due to increased lipophilicity and membrane penetration . Structure-activity relationship (SAR) studies require systematic variation of substituents and evaluation via in vitro assays .

Methodological: What strategies resolve contradictions in reported data (e.g., conflicting reactivity or stability trends) for Spiro[fluorene-9,2'-oxirane] derivatives?

  • Cross-Validation : Compare NMR (solution-state) and XRD (solid-state) data to rule out polymorphism or solvent effects .
  • Controlled Replication : Reproduce reactions under identical conditions (solvent, temperature, catalyst) to isolate variables. For example, thiirane instability in prior studies may arise from trace moisture; rigorous drying of reagents can clarify discrepancies.
  • Computational Modeling : Use DFT to predict regioselectivity in ring-opening reactions, aligning theoretical outcomes with experimental results .

Methodological: How can researchers design Spiro[fluorene-9,2'-oxirane]-based probes for mechanistic studies in organic chemistry?

  • Radical Probes : Synthesize derivatives with cyclopropane or nitrile groups (e.g., Spiro[cyclopropane-1,9'-fluorene] carboxamides) to trap radical intermediates. Reaction kinetics monitored via EPR or UV-vis spectroscopy reveal radical lifetimes and pathways .
  • Fluorescent Tags : Incorporate fluorophores (e.g., pyrene) into the fluorene core to track molecular interactions via fluorescence quenching or FRET .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.